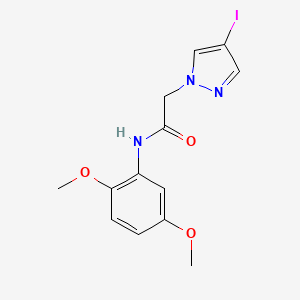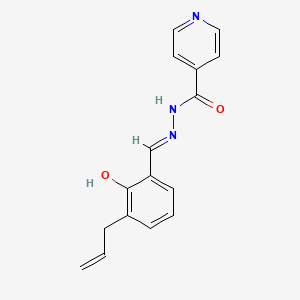![molecular formula C17H21NO2 B6119018 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclohexanediones and has a unique structure that makes it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the inhibition of the NF-κB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. By inhibiting this pathway, the compound can reduce the production of these cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione have been studied extensively. Studies have shown that the compound can reduce inflammation in various animal models of inflammatory diseases. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its high purity and stability. This makes it a reliable compound for use in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One of the primary areas of research is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications and to optimize the synthesis and administration of the compound for use in clinical trials.
In conclusion, 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a promising compound with potential therapeutic applications. Its anti-inflammatory properties and protective effects on the liver and kidneys make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to explore its potential applications and to optimize its synthesis and administration for use in clinical trials.
Synthesemethoden
The synthesis of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the reaction of cyclohexanedione with sec-butylamine and benzaldehyde. The reaction takes place in the presence of a catalyst and yields the desired product with high purity. This method has been optimized to produce the compound in large quantities, which is necessary for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(butan-2-yliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-12(2)18-11-15-16(19)9-14(10-17(15)20)13-7-5-4-6-8-13/h4-8,11-12,14,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZHAFVGFNFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)

![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)
![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)

![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)